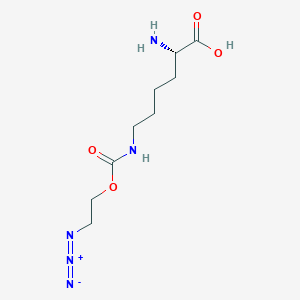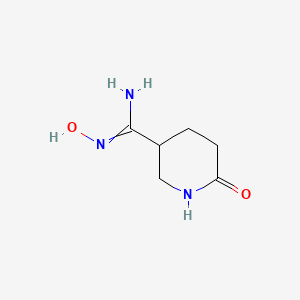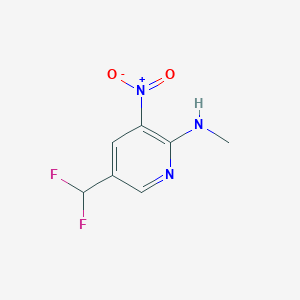
UAA crosslinker 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UAA crosslinker 1: is a chemical compound used in the incorporation of non-canonical amino acids into proteins. It is an amber codon used for non-canonical amino acids incorporation, leveraging the promiscuous activity of certain wildtype and engineered aminoacyl-tRNA synthetases . This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: UAA crosslinker 1 is synthesized through a series of chemical reactions involving the incorporation of azide groups. The synthesis typically involves the use of azide-containing precursors and alkyne-containing molecules, which undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: UAA crosslinker 1 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming a triazole ring without the need for a copper catalyst.
Common Reagents and Conditions:
Copper sulfate (CuSO₄): Used as a catalyst in CuAAc reactions.
Sodium ascorbate: Acts as a reducing agent in CuAAc reactions.
DBCO and BCN: Used in SPAAC reactions.
Major Products Formed: The major products formed from these reactions are triazole-containing compounds, which are used in various applications, including bioconjugation and protein labeling .
Scientific Research Applications
Chemistry: UAA crosslinker 1 is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. It enables the site-specific incorporation of non-canonical amino acids into proteins, facilitating the study of protein structure and function .
Biology: In biological research, this compound is used to study protein-protein interactions and protein conformational changes. It allows for the precise labeling and tracking of proteins in living cells .
Medicine: this compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It enables the site-specific conjugation of drugs to antibodies, improving the efficacy and specificity of the treatment .
Industry: In the industrial sector, this compound is used in the production of bioconjugates and biomaterials. It is also employed in the development of diagnostic tools and biosensors .
Mechanism of Action
UAA crosslinker 1 exerts its effects through the incorporation of non-canonical amino acids into proteins. This process involves the use of engineered aminoacyl-tRNA synthetases that recognize the amber codon and incorporate the non-canonical amino acid into the growing polypeptide chain . The azide group of this compound then undergoes click chemistry reactions with alkyne-containing molecules, forming stable triazole linkages .
Comparison with Similar Compounds
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): A zero-length crosslinker known for its high efficiency and low toxicity.
BS3 (Bis[sulfosuccinimidyl]suberate): Similar to DSS but with higher water solubility.
Uniqueness: UAA crosslinker 1 is unique in its ability to incorporate non-canonical amino acids into proteins with high specificity and efficiency. Its azide group allows for versatile click chemistry reactions, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C9H17N5O4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16)/t7-/m0/s1 |
InChI Key |
RPLCQQYRZLXMKL-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-](/img/structure/B11820057.png)
![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11820061.png)

![D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-](/img/structure/B11820072.png)
![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)
![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)



![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)

